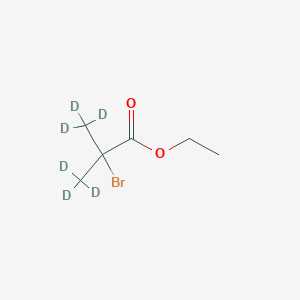
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques and Applications : One study discusses the synthesis of a compound related to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, highlighting the importance of intermolecular interactions in crystal structures, which is crucial in material science and pharmaceutical research (Li et al., 2009).
Chemical Synthesis and Modifications : Another study focuses on the synthesis of similar compounds, demonstrating the role of different catalysts and reaction conditions. This research is significant in organic chemistry and industrial applications (Cheng Qing-rong, 2011).
Facile Synthesis Methods : A different paper provides insights into an efficient synthesis method for a related compound, highlighting the potential for scalable production which is vital for industrial and pharmaceutical applications (Inoue et al., 2014).
Labelled Compound Synthesis : Research on the synthesis of labelled methylmalonic and propionic acids, related to the compound , underlines the importance of these methods in tracking and analyzing biochemical pathways (Allevi et al., 1999).
Synthesis and Properties : Another study on the synthesis of ethyl 3,3,3-trifluoropropanoate, a compound similar to Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3, sheds light on the properties and potential applications of such compounds in various fields (Molines & Wakselman, 1987).
Chemical Reactions and Catalysts : A paper discusses the use of Bronsted acid ionic liquids in catalyzing methoxycarbonylation reactions, relevant to understanding the reactivity and applications of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 in organic synthesis (García-Suárez et al., 2014).
Synthesis and Electrochemical Reduction : The study of the electrochemical reduction of a bromo-propargyloxy ester presents insights into the reaction mechanisms and potential for electrochemical applications of similar compounds (Esteves et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)


![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)






![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)

